molecular formula C9H10BrF3N2 B6209713 4-bromo-1-cyclopentyl-5-(trifluoromethyl)-1H-pyrazole CAS No. 1251208-23-7

4-bromo-1-cyclopentyl-5-(trifluoromethyl)-1H-pyrazole

Cat. No.: B6209713
CAS No.: 1251208-23-7
M. Wt: 283.1
InChI Key:
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-cyclopentyl-5-(trifluoromethyl)-1H-pyrazole typically involves the reaction of cyclopentanone with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to bromination using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 4-position. The trifluoromethyl group is introduced using trifluoromethyl iodide (CF3I) under basic conditions .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-cyclopentyl-5-(trifluoromethyl)-1H-pyrazole undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 4-amino-1-cyclopentyl-5-(trifluoromethyl)-1H-pyrazole, while coupling reactions can produce various biaryl derivatives .

Scientific Research Applications

4-Bromo-1-cyclopentyl-5-(trifluoromethyl)-1H-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-bromo-1-cyclopentyl-5-(trifluoromethyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and molecular targets .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-1-cyclopentyl-5-methyl-1H-pyrazol-3-amine
  • 4-Bromo-1-cyclopentyl-5-methoxy-1H-1,2,3-triazole

Uniqueness

4-Bromo-1-cyclopentyl-5-(trifluoromethyl)-1H-pyrazole is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable scaffold in drug discovery and development .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-bromo-1-cyclopentyl-5-(trifluoromethyl)-1H-pyrazole involves the reaction of 4-bromo-1-cyclopentyl-1H-pyrazole with trifluoromethyl iodide in the presence of a base.", "Starting Materials": [ "4-bromo-1-cyclopentyl-1H-pyrazole", "trifluoromethyl iodide", "base (such as potassium carbonate or sodium hydride)", "solvent (such as dimethylformamide or dimethyl sulfoxide)" ], "Reaction": [ "Add the 4-bromo-1-cyclopentyl-1H-pyrazole to a solution of the base in the solvent.", "Add the trifluoromethyl iodide to the reaction mixture.", "Heat the reaction mixture to reflux for several hours.", "Allow the reaction mixture to cool to room temperature.", "Extract the product with a suitable solvent (such as ethyl acetate).", "Dry the organic layer over anhydrous sodium sulfate.", "Concentrate the solution under reduced pressure to obtain the desired product." ] }

CAS No.

1251208-23-7

Molecular Formula

C9H10BrF3N2

Molecular Weight

283.1

Purity

95

Origin of Product

United States

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